2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide
Description
This compound features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety bound to a 4-chlorophenyl group. The molecular formula is C₁₈H₁₇ClN₅O₂S, with a molecular weight of approximately 416.52 g/mol. The 3-ethoxyphenyl group contributes to lipophilicity, while the 4-chlorophenyl acetamide enhances electronic interactions with biological targets. Substituted 1,2,4-triazoles are widely studied for their antimicrobial, anti-inflammatory, and antitumor activities .

Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
HEXVJMOGYBKWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring, which is a common scaffold in medicinal chemistry.
Reaction Conditions: The triazole ring is synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions. The resulting intermediate is then reacted with 3-ethoxyphenyl isothiocyanate to form the desired triazole derivative.
Final Steps: The final compound is obtained by reacting the triazole derivative with 4-chlorophenyl acetic acid under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Chemical Reactions Analysis
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product of this reaction is the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major product is the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new drugs and materials.
Biology: The compound has shown potential as an antimicrobial agent. It can inhibit the growth of various bacteria and fungi, making it useful in developing new antibiotics.
Medicine: The compound is being investigated for its anticancer properties. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry: The compound is used in the development of new materials with unique properties. Its triazole ring can enhance the thermal stability and mechanical strength of polymers.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors in the body, inhibiting their activity. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound can modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and inferred properties of the main compound and its analogs:
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The main compound’s 4-chlorophenyl (electron-withdrawing) contrasts with Compound B’s methyl groups (electron-donating), affecting charge distribution and receptor affinity .
- Solubility vs. Permeability : Compound E’s pyridyl group improves solubility but may reduce blood-brain barrier penetration compared to the main compound’s ethoxyphenyl .
- Metabolic Stability: Ethoxy and phenoxy substituents (Main Compound and Compound A) are less prone to rapid degradation than methoxy groups (Compound D) .
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide is a notable member of the triazole family, featuring a complex structure that contributes to its biological activity. With the molecular formula and a molecular weight of 417.9 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in antifungal and anticancer treatments.
Structural Features
The compound's structure includes:
- A triazole ring , which is crucial for its biological interactions.
- An ethoxyphenyl group and a chlorophenyl group , enhancing its chemical reactivity and specificity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The triazole moiety plays a significant role in binding to enzyme active sites, thereby inhibiting their functions. This inhibition can lead to therapeutic effects such as:
- Disruption of fungal cell wall synthesis.
- Induction of apoptosis in cancer cells.
Antifungal Activity
The triazole derivatives are well-documented for their antifungal properties. Studies indicate that compounds similar to 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide exhibit significant activity against various fungal strains. The mechanism often involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis.
Anticancer Activity
Research has shown that this compound may possess anticancer properties through mechanisms such as:
- Inducing cell cycle arrest.
- Promoting apoptosis via mitochondrial pathways.
In vitro studies have reported IC50 values indicating cytotoxicity against several cancer cell lines (e.g., MCF-7, A549), suggesting its potential as an anticancer agent.
In Vitro Studies
- Antifungal Efficacy : In a study assessing the antifungal activity of triazole derivatives, the compound demonstrated significant inhibition against Candida albicans with an IC50 value comparable to established antifungal agents .
- Anticancer Activity : A detailed investigation on the cytotoxic effects of similar triazole compounds revealed that modifications in the phenyl groups significantly enhanced their potency against human cancer cell lines . The presence of electron-donating groups was found to increase activity due to better interaction with target proteins.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that:
- The presence of the triazole ring is essential for biological activity.
- Substituents on the phenyl rings can modulate the compound's efficacy and selectivity towards specific targets .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
